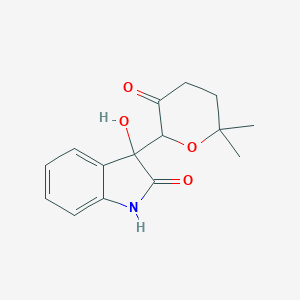

3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular weight of 275.3 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the desired functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Anti-Virulence Properties

Research indicates that this compound exhibits significant anti-virulence activity against pathogens such as Pseudomonas aeruginosa. It has been shown to inhibit various virulence factors, including:

- Quorum sensing

- Swarming motility

- Synthesis of pyocyanin, pyochelin, and pyoverdine.

These properties suggest its potential use in developing new therapeutic strategies against bacterial infections .

Case Study 1: Inhibition of Quorum Sensing

A study by von Ambüren et al. (2020) demonstrated that the compound effectively inhibits quorum sensing in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factor production. This suggests that it could be a valuable lead compound for developing anti-biofilm agents .

Case Study 2: Structure-Activity Relationship Studies

Research focusing on structure-activity relationships (SAR) of similar indole derivatives has highlighted the importance of specific functional groups in enhancing biological activity. Future studies on this compound could explore modifications to improve its efficacy and selectivity against target pathogens .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes.

Comparación Con Compuestos Similares

When compared to similar compounds, 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one stands out due to its unique structural features and potential applications. Similar compounds include various indole derivatives and pyran-based molecules, each with their own distinct properties and uses.

Actividad Biológica

The compound 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one , also known by its CAS number 361179-31-9, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Before delving into the biological activity, it is essential to understand the chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molar Mass | 275.3 g/mol |

| Density | 1.295 g/cm³ (Predicted) |

| Boiling Point | 516.1 °C (Predicted) |

| pKa | 11.00 (Predicted) |

These properties indicate a stable organic structure that may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains through mechanisms such as disrupting quorum sensing and inhibiting virulence factor production. For instance, studies have demonstrated its effectiveness against Pseudomonas aeruginosa, a common pathogen in clinical settings .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it was found to inhibit the PI3K/Akt pathway, which is crucial for tumor growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : The compound disrupts communication among bacterial populations, reducing their virulence and biofilm formation.

- Apoptosis Induction : It activates caspases and other apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells, particularly at the G1/S transition.

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound using various human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines. The study highlighted its potential as an effective chemotherapeutic agent .

Study 3: Mechanistic Insights

Another research effort examined the molecular mechanisms underlying its biological effects. Using Western blot analysis, it was demonstrated that the compound downregulates key proteins involved in cell survival pathways while upregulating pro-apoptotic factors. This dual action suggests a robust mechanism for inducing cancer cell death while minimizing effects on normal cells .

Propiedades

IUPAC Name |

3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTJREVNZXWUPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397669 |

Source

|

| Record name | 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361179-31-9 |

Source

|

| Record name | 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.